molecular formula C31H41N5O5S B044653 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate CAS No. 959351-57-6

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

カタログ番号: B044653
CAS番号: 959351-57-6
分子量: 595.8 g/mol
InChIキー: OJTBFHWZCSRSGP-VNNZRSTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Role of Thiazole Moieties in Bioactive Compound Design

Thiazole derivatives represent one of the most important classes of heterocyclic compounds in medicinal chemistry, characterized by their five-membered ring structure containing both sulfur and nitrogen atoms. The electronic distribution and ring tension in thiazole contribute to its ability to form various derivatives with altered biological properties, making it a versatile scaffold for drug development. The thiazole nucleus has demonstrated remarkable pharmacological diversity, exhibiting antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antioxidant, antiviral, and antifungal activities across numerous studies.

The strategic importance of thiazole moieties in drug design is evidenced by their presence in over eighteen Food and Drug Administration-approved drugs and more than seventy experimental compounds currently under investigation. The molecular architecture of 1,3-thiazoles makes them particularly suitable for drug development, with their planar, aromatic ring structure and unique electronic properties influencing reactivity and interaction with biological targets. The presence of multiple reaction sites in the thiazole moiety extends their range of applications and leads to innovative solutions for challenges in synthetic and medicinal chemistry.

Recent research has focused extensively on 2,4,5-trisubstituted thiazole derivatives due to their enhanced medicinal applications and improved activity profiles. Structure-activity relationship studies have revealed that the positioning and nature of substituents on the thiazole ring significantly influence biological activity, with electron-withdrawing groups generally enhancing potency while maintaining favorable pharmacokinetic properties. The incorporation of thiazole moieties into larger molecular frameworks has been particularly successful in the development of hybrid molecules that combine multiple pharmacophores for enhanced therapeutic efficacy.

The biological significance of thiazole derivatives extends beyond their direct pharmacological activities to their role as privileged scaffolds in drug design. The thiazole ring system can accommodate various functional groups and can be readily modified to optimize selectivity, potency, and drug-like properties. This versatility has led to the development of thiazole-containing compounds with activities ranging from nanomolar to micromolar concentrations, demonstrating the potential for fine-tuning biological activity through careful structural modifications.

Table 1: Biological Activities of Thiazole-Containing Compounds

Activity Type Representative Compounds Potency Range Primary Mechanism
Anticancer 2,4,5-trisubstituted thiazoles 0.12-29.58 μM Multiple pathways including apoptosis induction
Antimicrobial Thiazolyl-pyrazoline hybrids Variable Cell wall/membrane disruption
Anti-inflammatory Thiazole derivatives 1.04-3.83 μM Enzyme inhibition
Antiviral Thiazole-containing scaffolds Nanomolar range Viral protein inhibition
Antifungal Substituted thiazoles Variable Fungal cell membrane disruption

Structural Evolution of Polycyclic Carbamate Derivatives

The evolution of polycyclic carbamate derivatives represents a sophisticated approach to drug design that leverages the inherent advantages of both rigid polycyclic frameworks and flexible carbamate functionalities. Polycyclic ring structures serve as ideal starting scaffolds in medicinal chemistry programs to develop multifunctional drugs capable of simultaneously targeting multiple disease etiologies. This approach has proven particularly valuable in addressing diseases with complex pathological mechanisms, where single-target drugs may prove insufficient for optimal therapeutic outcomes.

The development of polycyclic carbamate derivatives has been significantly influenced by successful examples in human immunodeficiency virus protease inhibitor design, where compounds incorporating bis-tetrahydrofuran carbamate functionalities have demonstrated exceptional potency against both wild-type and drug-resistant viral strains. These compounds exemplify the strategic use of cyclic ether-derived carbamates to enhance binding affinity and selectivity while maintaining favorable pharmacokinetic properties. The bis-tetrahydrofuran moiety, in particular, has emerged as a privileged nonpeptide ligand that forms critical hydrogen bonding interactions with protease backbone atoms.

Structural analysis of polycyclic carbamate derivatives has revealed the importance of stereochemistry in determining biological activity. The absolute configuration of chiral centers within the polycyclic framework significantly influences binding affinity and selectivity, as demonstrated by studies comparing enantiomeric pairs of bis-tetrahydrofuran-containing inhibitors. X-ray crystallographic studies have provided detailed insights into the molecular basis of these stereochemical effects, revealing how specific conformations optimize hydrogen bonding networks and van der Waals interactions with target proteins.

The synthetic chemistry of polycyclic carbamate derivatives has evolved to incorporate asymmetric methodologies that provide access to various stereochemical permutations of common structural motifs. N-amino cyclic carbamate alkylation strategies have proven particularly valuable for constructing complex polycyclic frameworks with high stereochemical control. These methodologies enable the systematic exploration of structure-activity relationships and the optimization of pharmacological properties through precise control of molecular architecture.

Table 2: Structural Features and Activities of Polycyclic Carbamate Derivatives

Structural Feature Example Compounds Key Interactions Biological Activity
Bis-tetrahydrofuran carbamate HIV protease inhibitors Hydrogen bonding with Asp29/Asp30 EC₅₀ 0.0002-0.0005 μM
Lupeol-3-carbamate derivatives Anticancer agents PI3K/AKT/mTOR pathway inhibition IC₅₀ 3.13-13.98 μM
Carbazole carbamate derivatives Glioma inhibitors Multiple cellular targets IC₅₀ 15.25-29.58 μM
Cyclic ether carbamates Various therapeutic areas Water-mediated hydrogen bonding Variable potency

The design principles governing polycyclic carbamate derivatives continue to evolve, with recent emphasis on developing compounds that can address multiple therapeutic targets simultaneously. This multifunctional approach recognizes that many diseases involve complex networks of molecular interactions that cannot be adequately addressed by single-target drugs. The rigid polycyclic scaffolds provide a stable platform for presenting multiple pharmacophores in precise spatial orientations, while carbamate functionalities contribute to metabolic stability and facilitate favorable pharmacokinetic properties.

特性

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O5S/c1-21(2)28(35-30(39)36(3)4)29(38)33-24(15-22-11-7-5-8-12-22)17-27(37)26(16-23-13-9-6-10-14-23)34-31(40)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,37H,15-17,19H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)/t24-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTBFHWZCSRSGP-VNNZRSTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate (CAS No. 144164-11-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C23H27N3O3SC_{23}H_{27}N_{3}O_{3}S with a molecular weight of 425.54 g/mol. It features a thiazole ring and multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight425.54 g/mol
Boiling PointNot available
SolubilityHigh
LipophilicityModerate
H-bond Donors3
H-bond Acceptors5

Anticancer Properties

Research indicates that compounds with thiazole moieties often exhibit significant anticancer activity. A study on related thiazole derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The derivatives showed IC50 values in the low micromolar range, suggesting potent cytotoxic effects.

Case Study:
A series of thiazole derivatives were synthesized and tested for their cytotoxicity. The most potent compounds demonstrated IC50 values of less than 1 µM against HeLa cells, significantly outperforming established drugs like sorafenib .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction: Flow cytometry analyses indicated that these compounds can induce apoptotic cell death in cancer cells.
  • Cell Cycle Arrest: Certain derivatives were shown to block the cell cycle at the sub-G1 phase, indicating a potential mechanism for their anticancer effects.
  • VEGFR Inhibition: In silico docking studies suggested that these compounds bind effectively to the active site of VEGFR-2, a critical target in cancer therapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiazole-containing compounds often indicates high gastrointestinal absorption and favorable distribution characteristics. However, toxicity studies are essential to assess their safety profile.

ParameterValue
GI AbsorptionHigh
Blood-Brain BarrierModerate
hERG InhibitionWeak inhibitor

科学的研究の応用

Basic Information

  • IUPAC Name : 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-di(phenyl)hexan-2-yl]carbamate]
  • Molecular Formula : C23H27N3O3S
  • Molecular Weight : 425.54 g/mol
  • CAS Number : 144164-11-4

Structural Features

The compound features a thiazole ring which is known for its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

Antiviral Activity

1,3-thiazol-5-ylmethyl carbamate derivatives have been studied for their efficacy against various viral targets. Notably, this compound has been associated with the inhibition of HIV protease, making it a potential candidate for antiviral therapy. Its mechanism involves binding to the active site of the protease enzyme, thus preventing viral replication.

Case Study: Ritonavir

This compound is structurally related to Ritonavir , an FDA-approved antiviral drug used in the treatment of HIV/AIDS. Ritonavir functions as a protease inhibitor and has been instrumental in combination therapies for managing HIV infection. The structural similarities suggest that 1,3-thiazol-5-ylmethyl carbamate could exhibit comparable antiviral properties.

Anticancer Potential

Recent studies have indicated that thiazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve modulation of cell signaling pathways and interference with DNA synthesis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various cytochrome P450 enzymes (CYPs), particularly CYP2C9 and CYP2D6. This inhibition can lead to significant drug-drug interactions, which is crucial for patients undergoing polypharmacy.

Pharmacological Profile

PropertyValue
SolubilityModerately soluble
Bioavailability Score0.55
Lipinski Rule of Five0 violations
Log P (Octanol-water)3.04
CYP InhibitionCYP2C9 (Yes), CYP2D6 (Yes), CYP3A4 (Yes)

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application References
Ritonavir (Target Compound) C₃₅H₄₄N₆O₅S₂ 720.946 1,3-Thiazol-5-ylmethyl, dimethylcarbamoylamino HIV protease/CYP3A inhibition
Compound L5 (COVID-19 candidate) C₃₈H₅₁N₅O₄ 698.944 Diazinan-1-yl, 2,6-diethyl-4-propylphenoxyacetyl Antiviral (SARS-CoV-2 protease inhibition)
Compound L6 (COVID-19 candidate) C₃₄H₄₃N₅O₄ 642.837 2,6-Dimethylphenoxyacetyl, 2-methylphenyl Antiviral (SARS-CoV-2 protease inhibition)
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) C₁₆H₁₄N₄O₅S 374.37 Nitrophenyl, aminothiazolyl Anticancer (HepG-2 inhibition, IC₅₀ = 1.61 µg/mL)


Key Observations :

  • Ritonavir distinguishes itself with a 1,3-thiazol-5-ylmethyl group and a diphenylhexan-2-yl backbone, critical for protease binding and metabolic stability . In contrast, COVID-19 candidates L5 and L6 replace the thiazole with phenoxyacetyl groups, optimizing interactions with SARS-CoV-2 proteases .
  • Derivatives like 4f () prioritize electron-withdrawing substituents (e.g., nitro groups) to enhance cytotoxic activity, diverging from ritonavir’s antiviral focus .

Functional Analogues in Drug Design

Thiazole-Based Derivatives

Compounds such as 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile () share ritonavir’s thiazole core but incorporate pyrimidine rings for kinase inhibition (e.g., CDK9), demonstrating the scaffold’s versatility .

Carbamate and Urea Derivatives

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) (): This pyrazole-carboxamide lacks the carbamate linkage but retains hydrogen-bonding motifs for target engagement, achieving a molecular weight of 403.1 g/mol .

Pharmacokinetic and Stability Comparisons

  • Ritonavir exhibits a logP of 4.52, indicative of high lipophilicity, which enhances membrane permeability but may limit aqueous solubility . Derivatives like 3a (logP ≈ 3.75) and 4f (logP ≈ 2.8) show reduced lipophilicity, favoring solubility for intravenous formulations .
  • Stability studies highlight ritonavir’s susceptibility to hydrolysis at the carbamate group under acidic conditions, necessitating co-administration with pharmacokinetic boosters . In contrast, pyrazole derivatives () demonstrate greater thermal stability (melting points >170°C) due to rigid aromatic cores .

準備方法

Synthesis of the Hexan-2-yl Backbone

The (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl backbone serves as the core structure. A patented approach for analogous compounds involves starting with a tert-butyl carbamate (Boc)-protected intermediate . The synthesis begins with the preparation of tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride (formula-8a1) , which is crystallized to achieve the desired stereochemistry. Key steps include:

  • Chiral resolution : Using chiral acids or enzymatic methods to isolate the (2S,3S,5S) configuration.

  • Deprotection : Treatment with hydrochloric acid to remove the Boc group, yielding the free amine hydrochloride salt .

Introduction of the Dimethylcarbamoylamino Group

The (2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl moiety is synthesized via reaction of the corresponding amine with dimethylcarbamoyl chloride (DMCC) . DMCC, a reagent specialized for transferring dimethylcarbamoyl groups, reacts under mild conditions:

  • Reaction setup : The amine (e.g., (2S)-2-amino-3-methylbutanoic acid) is dissolved in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .

  • Stoichiometry : A 1:1 molar ratio of amine to DMCC ensures complete conversion.

  • Workup : The product is purified via crystallization or chromatography to remove excess reagents .

Carbamate Formation with Thiazol-5-ylmethanol

The thiazol-5-ylmethyl carbamate group is introduced using a haloformate-mediated reaction. A method adapted from patent US10351556B2 involves:

  • Activation : Thiazol-5-ylmethanol is treated with phenyl chloroformate in the presence of a base (e.g., pyridine) to form the mixed carbonate intermediate .

  • Coupling : The activated carbonate reacts with the free amine on the hexan-2-yl backbone under controlled pH (7–9) to form the carbamate linkage .

Final Coupling and Purification

The dimethylcarbamoylated butanoyl group is coupled to the hexan-2-yl backbone using standard peptide coupling reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation.

  • Conditions : Reactions proceed in anhydrous dimethylformamide (DMF) at 0–5°C to minimize racemization .

  • Purification : The crude product is purified via silica gel chromatography, followed by recrystallization from ethanol/water mixtures .

Solid Dispersion Formulation

To enhance bioavailability, the final compound is formulated as a solid dispersion. A patent-described method uses microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) as carriers :

  • Process : The compound and carrier (1:1 to 1:10 ratio) are co-dissolved in a solvent (e.g., methanol), followed by spray-drying .

  • Characterization : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm amorphous dispersion (Figures 1–4) .

Analytical and Quality Control Measures

Critical quality attributes are monitored throughout synthesis:

  • Stereochemical purity : Chiral HPLC with a cellulose-based column ensures >99% enantiomeric excess .

  • Impurity profiling : LC-MS identifies and quantifies byproducts such as N-oxides, mitigated using antioxidants like L-ascorbic acid .

Scale-Up Considerations

Industrial-scale production adaptations include:

  • Continuous flow synthesis : For steps requiring precise temperature control (e.g., DMCC reactions) .

  • Solvent recovery systems : To reduce costs in spray-drying processes .

Q & A

Basic: What are the key synthetic methodologies for producing this compound, and how are reaction conditions optimized to improve yield?

The synthesis involves multi-step peptide coupling and carbamate formation. A common route includes:

  • Debenzylation : Use of ammonium formate and palladium on charcoal to remove protecting groups .
  • Carbamate Formation : Catalyst-free methods in aqueous ethanol under reflux to couple thiazole derivatives with hydroxy intermediates, achieving yields >70% .
  • Optimization : Solvent choice (e.g., dichloromethane or THF), temperature control (<30°C to prevent epimerization), and stoichiometric ratios (1.1:1 molar excess of chloroformate reagents) are critical .

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 170–175 ppm for carbamate carbonyls) confirm stereochemistry and functional groups .
  • HRMS : Molecular ion peaks ([M+H]⁺) with <2 ppm error validate molecular formula (e.g., C₃₇H₄₈N₆O₅S₂ requires 727.31 m/z) .
  • HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 210–254 nm) assess purity (>99.5%) and resolve degradation products .

Basic: What is the compound’s mechanism of action in antiviral research, particularly in combination therapies?

Ritonavir acts as a CYP3A4 inhibitor , prolonging the half-life of co-administered protease inhibitors (e.g., Lopinavir) by reducing hepatic metabolism. It binds competitively to CYP3A4’s heme domain, increasing plasma concentrations of active drugs by 5–10-fold .

Advanced: How can researchers address contradictions in clinical efficacy data, such as its limited impact on COVID-19 outcomes?

  • Experimental Design : Use in vitro models (e.g., SARS-CoV-2 3CLpro inhibition assays) to isolate antiviral effects from pharmacokinetic interactions .
  • Data Analysis : Employ multivariate regression to control for confounders (e.g., patient comorbidities, viral load). Clinical trials showed no mortality reduction (OR = 1.09, 95% CI: 0.91–1.31) due to off-target effects .

Advanced: What strategies mitigate challenges in synthesizing stereochemically pure batches?

  • Chiral Resolution : Use of (S)-pyroglutamic acid salts to isolate enantiomers during intermediate steps .
  • Epimerization Control : Avoid polar aprotic solvents (e.g., DMF) at high temperatures; maintain pH < 6 during carbamate coupling .

Advanced: How do molecular docking studies inform its interactions with viral targets or host enzymes?

  • Targets : Docking into CYP3A4 (PDB: 1TQN) reveals hydrogen bonding with Thr309 and hydrophobic interactions with Phe304 .
  • Limitations : False positives may arise due to flexibility of the thiazole-methyl group; MD simulations (>100 ns) are recommended to validate binding stability .

Advanced: What stability-indicating methods are used to quantify degradation products under varying conditions?

  • Forced Degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions, then analyze via LC-MS/MS. Major degradants include oxidized thiazole rings (m/z +16) .
  • Validation : Follow ICH guidelines for linearity (r² > 0.999), precision (%RSD < 2%), and LOQ (0.05 μg/mL) .

Advanced: How are impurities profiled during large-scale synthesis, and what are their structural implications?

  • Common Impurities :
    • Dimerization Byproducts : Formed via Michael addition during peptide coupling (e.g., lopinavir dimer, m/z ~1400) .
    • Carboxymethyl Analogs : Result from incomplete acetylation (e.g., m/z 727 → 741 due to –CH₂COO– addition) .
  • Mitigation : Use scavengers (e.g., thiourea) and optimize reaction time (<24 h) to suppress side reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。